N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a cyclopentyl group, a methoxyphenyl group, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: The cyclopentyl and methoxyphenyl groups are introduced through substitution reactions, often using cyclopentyl halides and methoxyphenyl halides.
Carboxamide Formation: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-3-hydroxy-4-methoxybenzamide
- N-cyclopentyl-3-(2-methoxyphenyl)-N-[4-methoxy-3-(2-thienylmethoxy)benzyl]propanamide
- N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
Uniqueness
N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. Its combination of cyclopentyl, methoxyphenyl, and carboxamide groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H21N3O2 |
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Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H21N3O2/c1-20-16(17(21)18-13-5-3-4-6-13)11-15(19-20)12-7-9-14(22-2)10-8-12/h7-11,13H,3-6H2,1-2H3,(H,18,21) |
InChI Key |
LHTJZNBWHAPKCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3CCCC3 |
Origin of Product |
United States |
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